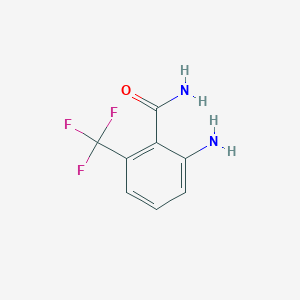

2-Amino-6-(trifluoromethyl)benzamide

説明

2-Amino-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 2-Amino-6-(trifluoromethyl)benzamide consists of a benzamide core with a trifluoromethyl group (-CF3) and an amino group (-NH2) attached to the benzene ring . The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) .Physical And Chemical Properties Analysis

2-Amino-6-(trifluoromethyl)benzamide is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 204.15 . The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) .科学的研究の応用

Neuroprotective Drug

2-Amino-6-(trifluoromethyl)benzamide is structurally related to riluzole , a neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis (ALS) . Riluzole has anticonvulsant, anxiolytic, and anti-ischaemic properties .

Inhibition of Glutamate Release

One of the hypotheses for the mechanism by which riluzole slows the progress of ALS is its ability to reduce damage to motor neurons by inhibition of glutamate release .

Blockade of NMDA Receptors

Riluzole also blocks some of the postsynaptic effects of glutamate by noncompetitive blockade of N-methyl-D-aspartate (NMDA) receptors .

Potentiation of GABAA-Receptor Function

Riluzole also potentiates postsynaptic GABAA-receptor function .

Affects Voltage-Dependent Sodium Channels

Riluzole affects a variety of ion channels, in particular voltage-dependent sodium channels . The synthesized compounds, in particular benzamide derivatives 3 and 4, are able to antagonize voltage-dependent Na+ channel currents .

Synthesis of Novel Benzamide

2-Amino-6-(trifluoromethyl)benzamide can be used in the synthesis of a novel benzamide with potent neuroleptic activity .

Safety and Hazards

The safety information for 2-Amino-6-(trifluoromethyl)benzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It’s structurally similar to other compounds that have been found to interact with cyclooxygenase-1 (cox-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation .

Mode of Action

If it indeed interacts with COX-1 like its structurally similar compounds, it may inhibit the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . This could potentially reduce inflammation and pain sensation.

Biochemical Pathways

If it acts as a COX-1 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby potentially influencing inflammatory responses .

Result of Action

If it acts as a COX-1 inhibitor, it could potentially reduce the production of prostaglandins, leading to a decrease in inflammation and pain sensation .

特性

IUPAC Name |

2-amino-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBPNNSICOTBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

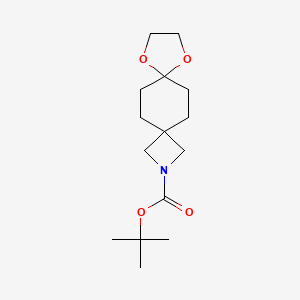

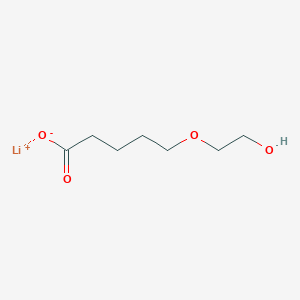

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)

![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2851820.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)

![(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2851829.png)